The antiproliferative and anticancer activities of compounds containing the 3,4,5-trimethoxyphenyl moiety are primarily attributed to their interaction with tubulin and subsequent inhibition of microtubule polymerization. For instance, 2',4'-dihydroxy-3,4,5-trimethoxychalcone has been shown to induce mitotic catastrophe in MCF-7 breast cancer cells by affecting microtubules and causing a prolonged mitotic arrest, followed by cell death1. Similarly, novel bioactive heterocycles containing this moiety have demonstrated potent antiproliferative activity against MGC-803 cells by inducing G2/M phase arrest and apoptosis, acting as tubulin polymerization inhibitors4. The 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles have also been found to target the colchicine site of tubulin, leading to cell cycle arrest and apoptosis in cancer cells5. Furthermore, thiazole-2(3H)-thiones containing the 4-(3,4,5-trimethoxyphenyl) moiety have shown to inhibit tubulin polymerization and induce apoptosis, confirming their binding to the colchicine binding site of tubulin7.
The derivatives of 3,4,5-trimethoxyphenyl have shown significant potential as anticancer agents. The indole-trimethoxyphenyl conjugates, for example, have exhibited growth inhibitory effects on various cancer cell lines, including renal, ovarian, prostate, colon, and breast cancer cell lines8. The ability of these compounds to selectively target cancer cells while sparing normal cells highlights their therapeutic potential67.
Compounds such as 2',4'-dihydroxy-3,4,5-trimethoxychalcone have been evaluated for their antimitotic properties, which could be leveraged in the development of novel anticancer therapies1.
The 3,4,5-trimethoxyphenyl acrylamides have been synthesized and evaluated as antinarcotic agents, showing strong inhibitory effects on morphine withdrawal syndrome in mice, which could open new avenues for the treatment of narcotic addiction2.
A series of 3,4,5-trimethoxycinnamates have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could have implications for the treatment of diseases such as Alzheimer's3.
Some derivatives containing the 3,4,5-trimethoxyphenyl group have been found to display potent MDR reversal properties, which could be significant in overcoming resistance to chemotherapy in cancer treatment6.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4